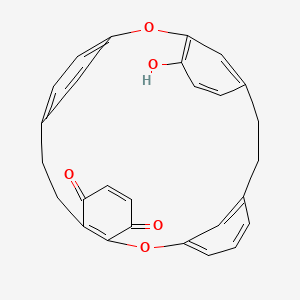
Lithium-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium-7 is a stable isotope of the chemical element lithium. It has three protons and four neutrons in its atomic nucleus, resulting in a mass number of seven . This compound is the most abundant isotope of lithium, constituting approximately 92.5% of all lithium found on Earth . It is known for its lightweight and low-density properties, making it essential in various applications, including nuclear research, battery technology, metal alloys, and medical treatments .
Wissenschaftliche Forschungsanwendungen
Lithium-7 has numerous scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy due to its favorable nuclear properties. It is also used in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biology and medicine, this compound is used in the treatment of bipolar disorder and other psychiatric conditions. Lithium salts, such as lithium carbonate, are mood stabilizers that help manage symptoms of mania and depression .
Industry: In industry, this compound is a critical component in the production of lithium-ion batteries, which are widely used in portable electronic devices and electric vehicles. It is also used in the manufacture of metal alloys and ceramics .
Nuclear Research: this compound plays a vital role in nuclear research, particularly in nuclear fusion reactions. It is used as a coolant in nuclear reactors and as a target material in fusion experiments .
Wirkmechanismus
Safety and Hazards
Lithium-ion batteries are the most widespread portable energy storage solution, but there are growing concerns regarding their safety . It is recommended to remove lithium-powered devices and batteries from chargers when they are fully charged, store devices and batteries in fire-resistant containers and in cool, dry locations .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium-7 can be isolated from natural lithium sources through various methods. One common method involves the electrolysis of lithium chloride. In this process, lithium chloride is dissolved in a mixture of potassium chloride and heated to a temperature of 400–420°C. Electrolysis is then performed using graphite anodes and steel cathodes, resulting in the deposition of lithium metal .
Industrial Production Methods: Industrial production of this compound often involves the extraction of lithium from brine deposits. The brine is first concentrated through evaporation, and lithium is then precipitated as lithium carbonate. This lithium carbonate is further processed to produce lithium hydroxide, which can be converted to lithium chloride for electrolysis .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, lithium reacts with oxygen to form lithium oxide (Li2O), a process that involves the oxidation of lithium. In reduction reactions, lithium can reduce other compounds, such as the reduction of copper(II) oxide to copper metal .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, water, and halogens. For instance, lithium reacts vigorously with water to form lithium hydroxide and hydrogen gas. In reactions with halogens, lithium forms lithium halides, such as lithium chloride (LiCl) and lithium bromide (LiBr) .
Major Products Formed: The major products formed from reactions involving this compound include lithium oxide, lithium hydroxide, and lithium halides. These compounds have various industrial and scientific applications, such as in the production of ceramics, glass, and batteries .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
lithium-7 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li/i1+0 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXSMMKQMYFTQS-IGMARMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[7Li] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.01600343 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13982-05-3 |
Source


|
| Record name | 13982-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B1249462.png)


![methyl (2S)-2-[[(2S,3Z,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1249466.png)







![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-cyclopropanecarboxylic acid](/img/structure/B1249479.png)
![(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B1249483.png)
